

Protocol for N-alkylation of 7-Chloro-6-methoxy-1H-indazole

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Compound of Interest

Compound Name: 7-Chloro-6-methoxy-1H-indazole

Cat. No.: B12841998

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Application Note: Regioselective N-Alkylation of **7-Chloro-6-methoxy-1H-indazole**

Executive Summary

7-Chloro-6-methoxy-1H-indazole (CAS: 1019332-48-9) is a highly valuable heterocyclic building block utilized in the development of kinase inhibitors and receptor agonists. A persistent challenge in indazole chemistry is controlling the regioselectivity of N-alkylation between the N1 and N2 positions[1]. While standard basic conditions typically drive the reaction toward the thermodynamically favored N1-alkylated product, the presence of a substituent at the C-7 position fundamentally alters this dynamic[2].

This application note provides a comprehensive, self-validating protocol for the N-alkylation of **7-Chloro-6-methoxy-1H-indazole**. By exploiting the profound steric shielding generated by the C-7 chlorine atom, researchers can reliably achieve exclusive or near-exclusive N2-alkylation, overriding standard thermodynamic preferences[3].

Mechanistic Rationale: The C-7 Steric Shielding Effect

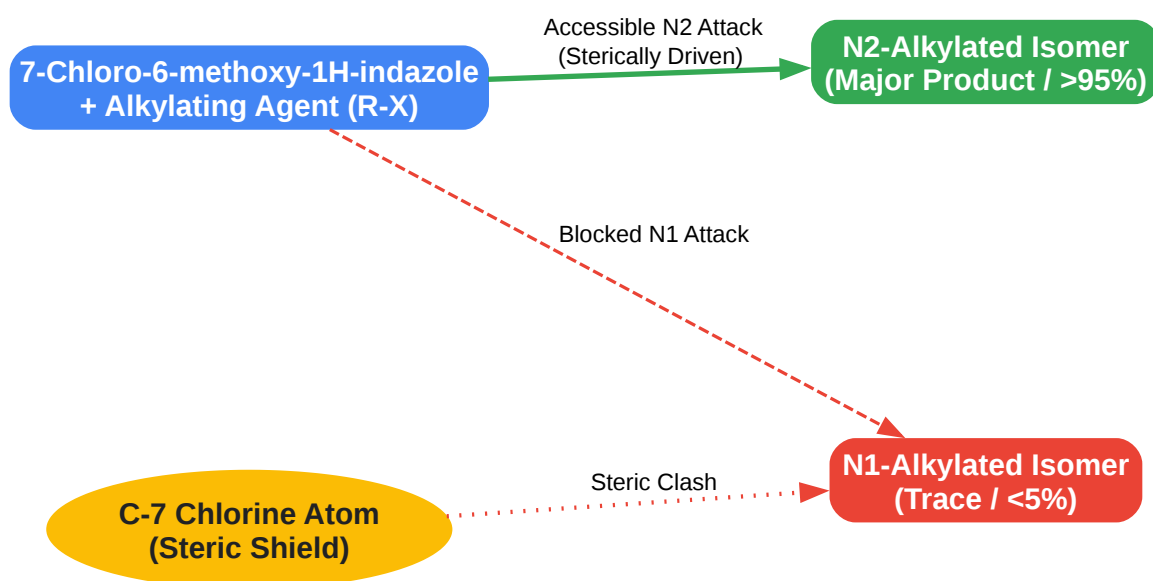
As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the why behind the reagent selection, not just the how.

In unsubstituted or C-3 substituted indazoles, utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) strongly favors N1-alkylation[4]. The sodium cation coordinates with the N2 atom, sterically blocking it and directing the electrophile to the N1 position[1].

However, **7-Chloro-6-methoxy-1H-indazole** defies this standard rule. The chlorine atom at the C-7 position is situated immediately adjacent to the N1 nitrogen. The van der Waals radius of the chlorine atom creates a severe steric clash, physically shielding the N1 position from electrophilic attack[5]. Consequently, even under thermodynamic conditions (NaH/THF) that would normally yield N1-alkylation, the reaction is forced via kinetic and steric constraints to occur almost exclusively at the N2 position[2][6].

For optimal operational simplicity and yield when targeting the N2-isomer, we recommend transitioning from NaH to Cesium Carbonate (Cs_2CO_3) in N,N-Dimethylformamide (DMF). This system capitalizes on the C-7 steric block while avoiding the moisture sensitivity of NaH.

Pathway Visualization



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Mechanistic pathway illustrating the C-7 steric shielding effect on N-alkylation regioselectivity.

Quantitative Data: Regioisomeric Distribution

The table below summarizes the expected regioselectivity for the alkylation of **7-Chloro-6-methoxy-1H-indazole** based on literature precedents for C-7 substituted indazoles[2].

Reaction System	Base / Catalyst	Solvent	Expected N1:N2 Ratio	Mechanistic Driver
Standard Base	Cs ₂ CO ₃ (1.5 eq)	DMF	< 2 : 98	C-7 Steric Block + Polar aprotic solvent
Hydride Base	NaH (1.2 eq)	THF	< 5 : 95	C-7 Steric Block overrides Na ⁺ coordination
Mitsunobu	PPh ₃ / DIAD	THF	< 1 : 99	Strict kinetic control + C-7 Steric Block

Experimental Protocols

Protocol A: Base-Mediated N2-Alkylation (Recommended)

This protocol utilizes mild basic conditions, relying on the intrinsic C-7 steric hindrance to dictate N2-selectivity.

Reagents:

- **7-Chloro-6-methoxy-1H-indazole** (1.0 equiv, 1.0 mmol, 182.6 g/mol)
- Alkyl halide (e.g., Alkyl bromide or iodide) (1.2 equiv)
- Cesium Carbonate (Cs₂CO₃, anhydrous) (1.5 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) (0.1 M, 10 mL)

Step-by-Step Methodology:

- Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add **7-Chloro-6-methoxy-1H-indazole** (1.0 mmol) and anhydrous Cs₂CO₃ (1.5 mmol) under an argon atmosphere.

- Solvation: Inject 10 mL of anhydrous DMF. Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation and formation of the indazole anion.
- Alkylation: Add the alkyl halide (1.2 mmol) dropwise via syringe.
- Reaction: Stir the mixture at room temperature for 12–16 hours. Causality Note: Heating is generally not required for primary alkyl halides and may degrade the alkylating agent or reduce regioselectivity.
- Workup: Quench the reaction by pouring the mixture into 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
- Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N₂-alkylated product.

Protocol B: Mitsunobu N₂-Alkylation (Alternative for Alcohols)

If the alkylating agent is an alcohol, the Mitsunobu reaction provides an exceptionally mild, kinetically controlled pathway that exclusively yields the N₂-isomer^[7].

Step-by-Step Methodology:

- Dissolve **7-Chloro-6-methoxy-1H-indazole** (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under argon.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Causality Note: Slow addition prevents the thermal degradation of the betaine intermediate.
- Allow the reaction to warm to room temperature and stir for 16 hours.

- Concentrate the solvent in vacuo and purify directly via flash chromatography.

System Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed on the isolated product:

- LC-MS Verification: Confirm the target mass ($M + \text{Alkyl} - H$)⁺. The N1 and N2 isomers typically have identical masses but distinct retention times. Due to the C-7 block, only one major peak (>95% AUC) should be observed.
- NMR Regiochemical Assignment (Critical): Standard ¹H NMR is insufficient to definitively distinguish N1 from N2 alkylation. You must perform a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment[2][6].
 - Validation Criteria for N2-Alkylation: Observe a strong HMBC correlation between the protons of the newly attached N-alkyl group (e.g., N-CH₂) and the C-3 carbon of the indazole ring.
 - Absence of N1-Alkylation: There should be no correlation between the N-alkyl protons and the C-7a carbon, which would indicate N1-alkylation.

References

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